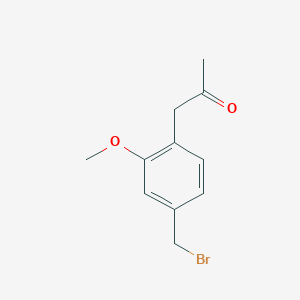
1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated derivative of methoxyphenylpropanone and is known for its applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one typically involves the bromination of 1-(4-methoxyphenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine reagents.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, primary amines in ethanol.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acetone.
Reduction: Sodium borohydride in ethanol.
Major Products
Nucleophilic Substitution: Substituted methoxyphenylpropanones.
Elimination Reactions: Methoxyphenylpropenes.
Oxidation: Methoxybenzaldehyde.
Reduction: Methoxyphenylpropanol.
Aplicaciones Científicas De Investigación
1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The methoxy group can also undergo metabolic transformations, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromopropane: A simpler brominated compound used as a solvent and in organic synthesis.
2-Bromo-1-(4-methoxyphenyl)propan-1-one: A closely related compound with similar reactivity and applications.
Uniqueness
1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its combination of a bromomethyl group and a methoxy group on the phenyl ring makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
1-[4-(bromomethyl)-2-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H13BrO2/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3 |
Clave InChI |
BTWZMJVKIOMLCX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=C(C=C1)CBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















